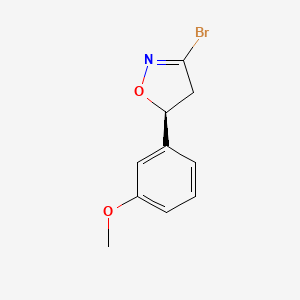

Isoxazoline derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

(5S)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |

InChI Key |

IWLKUWXPADWQAT-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CC(=NO2)Br |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=NO2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoxazoline Derivatives

Regioselective 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes stands as a cornerstone for the synthesis of 2-isoxazolines and isoxazoles, respectively. researchgate.net This reaction class is a powerful tool for forming C–C and C–O bonds, yielding five-membered heterocycles. acs.org The high degree of regioselectivity often observed in these reactions allows for precise control over the substituent pattern on the isoxazoline (B3343090) ring. rsc.orgrsc.org For instance, the cycloaddition of arylnitrile N-oxides to the exocyclic double bonds of various arylmethylidenes consistently affords spiroisoxazolines with high regioselectivity. rsc.orgrsc.orgresearchgate.net

The reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is the most prominent method for constructing the isoxazoline core. researchgate.netresearchgate.net The utility of this reaction is enhanced by modern techniques that improve the generation and reactivity of the nitrile oxide intermediate.

The transient and reactive nature of nitrile oxides often necessitates their generation in situ to prevent dimerization and other side reactions. mdpi.com Various methods have been developed for this purpose, enhancing the safety and efficiency of the cycloaddition process.

One effective green chemistry protocol involves the oxidation of aldoximes using a combination of sodium chloride (NaCl) and Oxone. acs.org This method is notable for its broad substrate scope, accommodating aliphatic, aromatic, and alkenyl aldoximes, and for proceeding without generating organic byproducts from the oxidant. acs.org Another approach utilizes [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to generate the nitrile oxide from an oxime group, which can then undergo intramolecular cycloaddition in an aqueous environment. mdpi.com The conversion of nitronates, generated from the Michael addition of anions to β-nitrostyrenes, into nitrile oxides can be achieved using ethyl chloroformate with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Additionally, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to mediate the simultaneous in situ generation of both nitrile oxides and benzyne, leading to the rapid synthesis of 1,2-benzisoxazoles. rsc.org

| Reagent/System | Precursor | Key Features | Reference |

| NaCl / Oxone | Aldoxime | Green protocol, broad scope, no organic byproducts. | acs.org |

| [hydroxy(tosyloxy)iodo]benzene (HTIB) | Oxime | Allows for intramolecular cycloaddition in aqueous media. | mdpi.com |

| Ethyl Chloroformate / DMAP (cat.) | Nitronate | Used for intramolecular nitrile oxide-olefin cycloaddition (INOC). | rsc.org |

| Tetrabutylammonium fluoride (TBAF) | Hydroximoyl chloride | Mediates rapid cycloaddition with in situ generated benzyne. | rsc.org |

Catalysis, particularly with copper salts, has emerged as a powerful strategy to control and accelerate the synthesis of isoxazolines. Copper(I)-catalyzed systems are effective in promoting cycloaddition reactions. organic-chemistry.org For example, a copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides, generated from the coupling of a copper carbene and a nitroso radical, yields isoxazoles with high regioselectivity in a single step. organic-chemistry.org

Copper(II) catalysts are also highly effective. Copper nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) serves as an inexpensive and readily available precursor for nitrile oxides, mediating a regioselective [2+2+1] cyclization of terminal alkynes and alkenes to form polysubstituted Δ²-isoxazolines under mild conditions. nih.gov This cascade reaction involves the formation of four new chemical bonds. nih.gov In another approach, treatment of O-arylmethyl alkynyl oxime ethers with 5 mol % of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) results in a catalytic and regioselective synthesis of 3,4,5-trisubstituted isoxazoles. acs.org Copper catalysis is also instrumental in the synthesis of specific isoxazoline derivatives, such as 5-trifluoroethyl isoxazolines, through the intramolecular reaction of β,γ-unsaturated oximes with Togni reagent I and CuCl. encyclopedia.pub

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Copper Carbene / Nitroso Radical | Alkynes, Nitroso compounds | Isoxazoles | Highly regioselective, one-step process. | organic-chemistry.org |

| Cu(NO₃)₂·3H₂O | Terminal Alkynes, Alkenes | Polysubstituted Δ²-isoxazolines | Cascade reaction, mild conditions, inexpensive catalyst. | nih.gov |

| Cu(OTf)₂ | O-arylmethyl alkynyl oxime ethers | 3,4,5-Trisubstituted Isoxazoles | Atom-economical, catalytic, regioselective. | acs.org |

| CuCl / Togni Reagent I | β,γ-Unsaturated Oximes | 5-Trifluoroethyl Isoxazolines | Intramolecular reaction for specific functionalization. | encyclopedia.pub |

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular complexity from simple precursors. nih.govacs.org A three-component cycloaddition of an aldehyde, hydroxylamine (B1172632) hydrochloride, and an alkene can be promoted by an NaCl/Oxone system, demonstrating a competent one-pot approach. acs.org

More complex cascade reactions have been designed, such as a 2•3-component reaction (2•3CR) for synthesizing isoxazolino-β-ketoamides. nih.gov This one-pot process involves the initial formation of a β-ketoamide, which then undergoes a Mannich reaction and elimination to generate an α,β-unsaturated dipolarophile in situ, followed by a nitrile oxide cycloaddition. nih.gov Similarly, a two-step sequence employing a Ugi four-component reaction (U-4CR) followed by an intramolecular nitrile oxide cyclization (INOC) has been used to prepare fused six-membered lactams to isoxazoline rings. acs.org One-pot, three-component reactions involving Sonogashira coupling followed by 1,3-dipolar cycloaddition of in situ generated nitrile oxides also provide a direct route to isoxazoles. organic-chemistry.org

Understanding the mechanism of the 1,3-dipolar cycloaddition is crucial for predicting and controlling its outcomes. The regioselectivity is often explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant for many alkenes. mdpi.com

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the reaction pathways. researchgate.netbohrium.com These studies often investigate whether the mechanism is concerted or stepwise. researchgate.netmdpi.com For the reaction of nitrile oxides with many alkenes, a concerted, though often asynchronous, mechanism is supported, where the two new bonds are formed in a single transition state but not necessarily at the same rate. researchgate.netbohrium.com Topological analysis of the electron localization function (ELF) along the reaction pathway can reveal the asynchronous formation of the C–C bond prior to the C–O bond. researchgate.net DFT calculations can also model possible reaction pathways, including stepwise radical-mediated paths and concerted [3+2] cycloaddition paths, to support experimental findings. mdpi.com The low global electron density transfer in some of these reactions indicates a nonpolar character, which can account for high activation energies. researchgate.net

Nitrile Oxide-Alkene/Alkyne Cycloadditions

Directed Condensation Reactions and Annulation Approaches

Beyond cycloadditions, directed condensation and annulation reactions provide alternative routes to the isoxazoline core and related structures. The Claisen isoxazole (B147169) synthesis, for example, involves the condensation of β-keto esters with hydroxylamine. youtube.com Depending on the substitution pattern of the keto ester and the reaction work-up conditions (specifically pH), the reaction can yield either isoxazolin-5-ones or 3-hydroxyisoxazoles. youtube.com

The reaction of primary nitro compounds with aldehydes or activated ketones is another established strategy. researchgate.net Reactions of aldehydes with primary nitro compounds can lead to isoxazoline-N-oxides or isoxazole derivatives, with several process modifications allowing for regioselective control over substitution patterns. researchgate.net A renewed "isoxazoline route" revisits this chemistry, using a [4+1]-annulation of nitroalkenes with sulfonium (B1226848) ylides to construct an isoxazoline-N-oxide ring, which can be further functionalized. chemrxiv.org This approach avoids the regioselectivity issues sometimes associated with intermolecular [3+2] cycloadditions. chemrxiv.org In other synthetic studies, the reaction of enolates derived from 3-(nitromethyl)cyclohexenones with quinones has led to the unexpected formation of 1,2-oxazepine and isoxazole structures through complex annulation pathways. acs.org

Synthesis from Chalcone (B49325) Precursors

A well-established and versatile method for synthesizing 2-isoxazoline derivatives involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction, often carried out in the presence of a base, proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the five-membered isoxazoline ring. researchgate.netnih.gov

The general synthetic strategy involves the initial preparation of chalcone precursors through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with various aldehydes. researchgate.netresearchgate.net For instance, chalcones have been synthesized by reacting p-methoxy acetophenone or 3,4-(methylenedioxy)acetophenone with different aldehydes. researchgate.net The resulting chalcones are then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate (B1210297) in glacial acetic acid, to facilitate the cyclization and formation of the corresponding 2-isoxazoline derivatives. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

This methodology offers a straightforward route to a variety of substituted isoxazolines, with the substitution pattern on the final product being dictated by the choice of the initial aldehyde and acetophenone. nih.gov The synthesized isoxazoline derivatives are typically characterized using spectroscopic methods such as 1H-NMR, FTIR, and mass spectrometry. researchgate.net

Oxidative Heterocyclization Methodologies

Oxidative heterocyclization has emerged as a powerful strategy for the synthesis of isoxazolines, often providing access to diverse structures under mild conditions. acs.orgnih.gov These methods typically involve the in situ generation of a reactive intermediate, such as a nitrile oxide or an iminoxyl radical, from an appropriate precursor, which then undergoes cyclization. beilstein-journals.orgarkat-usa.org

One common approach is the oxidative cyclization of aldoximes with alkenes. arkat-usa.orgrsc.org This can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) or iodosylbenzene (PhIO). arkat-usa.org For instance, the reaction of aldoximes with alkenes in the presence of DIB can produce isoxazolines in good yields. arkat-usa.org A one-pot procedure starting from aldehydes has also been developed, where the aldehyde is first converted to the aldoxime with hydroxylamine, which is then oxidized and cyclized with an alkene. arkat-usa.org

Another strategy involves the oxidative cyclization of allyloximes. sioc-journal.cn This can be mediated by various oxidizing systems. For example, the TEMPO/DEAD system (where DEAD is diethyl azodicarboxylate) can be used for the oxidative cyclization of β,γ- and γ,δ-unsaturated oximes to yield isoxazolines. beilstein-journals.org Metal-free approaches have also been developed, such as the use of Selectfluor/Bu4NI to oxidize oximes and induce cyclization. beilstein-journals.org Furthermore, a green organocatalytic method utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide as the oxidant for the one-pot epoxidation of allyloximes followed by cyclization. organic-chemistry.orgacs.org

The direct oxidation of amines to generate nitrile oxides in situ for subsequent cycloaddition with alkenes represents a novel and efficient route to isoxazolines. acs.orgnih.gov This method, using reagents like tert-butyl nitrite, is operationally simple and tolerates a wide range of functional groups. acs.orgnih.gov

Transition Metal-Catalyzed Synthesis of Isoxazoline Rings

Transition metal catalysis has significantly advanced the synthesis of isoxazoline rings, offering high efficiency, selectivity, and functional group tolerance. sioc-journal.cn Catalysts based on palladium, copper, and gold have been extensively explored for various cyclization and annulation reactions leading to isoxazolines.

Palladium-Catalyzed Formations

Palladium catalysis offers versatile pathways for the synthesis of isoxazolines, primarily through the intramolecular cyclization of unsaturated oximes. organic-chemistry.orgnih.govacs.org One prominent method is the intramolecular O-allylation of ketoximes to produce 5-vinyl-2-isoxazolines. organic-chemistry.orgnih.govacs.orgacs.org This transformation can proceed through two main mechanistic pathways: a Pd(0)-catalyzed process involving the formation of a π-allyl palladium complex via leaving group ionization, or a Pd(II)-catalyzed allylic C-H activation. organic-chemistry.orgacs.org Both pathways converge on a π-allylpalladium intermediate that undergoes intramolecular nucleophilic attack by the oxime oxygen to form the isoxazoline ring. acs.org Optimization studies have shown that catalysts like Pd(PPh3)4 with a base such as K2CO3 are effective for the leaving group ionization pathway, while Pd(OAc)2 with an oxidant like Ag2CO3 is suitable for the C-H activation route. organic-chemistry.org

Another powerful palladium-catalyzed method is the carboetherification of alkenyl oximes. bohrium.com This reaction allows for the synthesis of chiral isoxazolines with high enantioselectivity when a suitable chiral ligand, such as Xiang-Phos, is employed. bohrium.com The process involves the reaction of β,γ-unsaturated ketoximes with aryl or alkenyl halides, leading to a variety of 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines in good yields and high enantiomeric excess. bohrium.com Furthermore, palladium-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides provides a direct route to isoxazolines bearing an alkyne group, forming both a C(sp3)–O and a C(sp3)–C(sp) bond in a single step. rsc.orgbohrium.com A direct synthesis of Δ(2)-isoxazolines from toluene (B28343) derivatives has also been achieved through a palladium-catalyzed process involving C(sp3)-H activation, benzylic nitration, dehydration, and cycloaddition, where silver nitrate plays a crucial triple role. nih.gov

The following table summarizes key palladium-catalyzed reactions for isoxazoline synthesis:

| Reaction Type | Catalyst/Reagents | Substrates | Products | Ref. |

| Intramolecular O-allylation | Pd(PPh3)4 / K2CO3 or Pd(OAc)2 / Ag2CO3 | γ,δ-Unsaturated ketoximes | 5-Vinyl-2-isoxazolines | organic-chemistry.org |

| Enantioselective Carboetherification | Pd / Xiang-Phos | β,γ-Unsaturated ketoximes, Aryl/Alkenyl halides | Chiral 3,5-disubstituted isoxazolines | bohrium.com |

| Oxyalkynylation | Pd catalyst | Alkenyl oximes, Alkynyl bromides | Alkynyl-substituted isoxazolines | rsc.orgbohrium.com |

| Direct synthesis from toluenes | Pd catalyst / AgNO3 | Toluene derivatives | Δ(2)-Isoxazolines | nih.gov |

Copper-Promoted Annulations

Copper catalysis provides efficient and mild pathways for the construction of isoxazoline rings through various annulation and cyclization strategies. Current time information in Bangalore, IN. A notable method is the copper-mediated [3 + 2] annulation of alkenes with α-nitrobenzyl bromides, which yields 2-isoxazoline N-oxides with high regioselectivity. acs.orgnih.govacs.orgorganic-chemistry.org This reaction is typically promoted by a simple copper salt, such as Cu(OH)2, and proceeds under mild conditions. acs.orgorganic-chemistry.org The resulting N-oxides can be readily converted to the corresponding 2-isoxazolines. acs.orgnih.govacs.orgorganic-chemistry.org

Copper catalysts are also effective in promoting the cyclization of oximes. For instance, a copper-catalyzed trifluoromethylation reaction involving the cyclization of oximes has been developed to synthesize trifluoromethyl-substituted isoxazolines. rsc.org This method allows for the simultaneous construction of a C–CF3 and a C–O bond in a single step. rsc.org Furthermore, copper-catalyzed aerobic oxidative C–O bond formation from enone oximes provides direct access to 3,5-disubstituted isoxazoles, which are structurally related to isoxazolines. rsc.org

Vicinal oxyalkynylation and aminoalkynylation of unactivated alkenes can be achieved through a copper-catalyzed radical cascade reaction of unsaturated ketoximes with ethynylbenziodoxolone (EBX) reagents. nih.gov This protocol leads to the synthesis of structurally valuable isoxazolines featuring an alkyne group. nih.gov Additionally, a general and efficient copper-catalyzed oxyhalogenation of unsaturated ketoximes has been developed using readily available halide sources like diethyl bromomalonate, N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) to produce 5-halomethyl isoxazolines. acs.org

Below is a table summarizing key copper-promoted reactions for isoxazoline synthesis:

| Reaction Type | Catalyst/Reagents | Substrates | Products | Ref. |

| [3 + 2] Annulation | Cu(OH)2 | Alkenes, α-Nitrobenzyl bromides | 2-Isoxazoline N-oxides | acs.orgorganic-chemistry.org |

| Trifluoromethylation/Cyclization | Cu catalyst | Oximes | CF3-substituted isoxazolines | rsc.org |

| Oxyalkynylation | Cu catalyst, EBX reagents | Unsaturated ketoximes | Alkynyl-featured isoxazolines | nih.gov |

| Oxyhalogenation | Cu(OTf)2, Halide source | Unsaturated ketoximes | 5-Halomethyl isoxazolines | acs.org |

Gold-Catalyzed Cycloisomerization

Gold catalysts, known for their carbophilic Lewis acidity, have proven to be highly effective in mediating the cycloisomerization of various unsaturated systems to form heterocyclic structures, including isoxazolines. frontiersin.org These reactions often proceed under mild conditions with high efficiency and atom economy.

A prominent application of gold catalysis in this area is the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles, which are closely related to isoxazolines. researchgate.netorganic-chemistry.org Catalysts such as AuCl3 can effectively promote this transformation, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting oxime. researchgate.net

Gold(I) catalysts, such as (PPh3)AuCl in combination with a silver salt like AgOTf, have been successfully employed for the intramolecular cyclization of propargylic N-hydroxylamines to synthesize 4-isoxazolines. researchgate.netacs.org This method is notable for its rapid reaction times at room temperature and high yields. researchgate.netacs.org The reaction proceeds efficiently with low catalyst loading. acs.org

Furthermore, gold(I)-catalyzed cascade reactions of oxime-tethered 1,6-enynes have been shown to produce substituted dihydroisoxazoles in a diastereospecific manner. frontiersin.org A gold-catalyzed 5-exo-dig hydroamination of O-homopropargylic hydroxylamine provides access to methylene (B1212753) isoxazolidine (B1194047), which can then undergo a 1,3-sulfonyl migration in a cascade fashion to furnish the corresponding isoxazoline. nih.gov In some cases, a dual catalytic system, such as iron(III)/gold(III), is necessary to achieve the desired transformation, particularly in domino reactions involving propargylic alcohols and protected hydroxylamines to form isoxazolines. beilstein-journals.org

The following table highlights key gold-catalyzed reactions for the synthesis of isoxazoline and related structures:

| Reaction Type | Catalyst/Reagents | Substrates | Products | Ref. |

| Cycloisomerization | AuCl3 | α,β-Acetylenic oximes | Substituted isoxazoles | researchgate.netorganic-chemistry.org |

| Intramolecular Cyclization | (PPh3)AuCl / AgOTf | Propargylic N-hydroxylamines | 4-Isoxazolines | researchgate.netacs.org |

| Cascade Cyclization | Au(I) catalyst | Oxime-tethered 1,6-enynes | Dihydroisoxazoles | frontiersin.org |

| Hydroamination/Migration | Au(I) catalyst | O-Homopropargylic hydroxylamine | Methylene isoxazolidine / Isoxazoline | nih.gov |

Sustainable and Green Chemistry Approaches in Isoxazoline Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for isoxazolines, aiming to reduce environmental impact and improve sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

One notable green method is the organocatalytic synthesis of isoxazolines from allyloximes. researchgate.net This approach utilizes a metal-free catalyst, 2,2,2-trifluoroacetophenone, and hydrogen peroxide (H2O2) as a green oxidant. organic-chemistry.orgacs.org The reaction proceeds via a one-pot epoxidation of the allyloxime followed by in situ ring opening and cyclization. organic-chemistry.orgacs.org This method is advantageous due to the low toxicity of the catalyst and the generation of water as the only byproduct from the oxidant. organic-chemistry.org

The use of water as a solvent is another key aspect of green isoxazoline synthesis. A one-pot process for synthesizing (polyfluoro)alkanesulfinyl 4-isoxazolines has been developed in an aqueous medium, starting from aldehydes and hydroxylamine hydrochlorides without the need to isolate the intermediate nitrones. rsc.org Similarly, ultrasound-assisted synthesis has emerged as an eco-friendly alternative, often employing water as the solvent and reducing reaction times and energy consumption. preprints.org For example, ultrasound has been used to promote the synthesis of isoxazole derivatives, highlighting the potential of this technology in green chemistry. preprints.org

Microwave-assisted synthesis represents another sustainable approach, offering rapid reaction times and often proceeding under solvent-free conditions. tsijournals.com The synthesis of chalcones and their subsequent cyclization to isoxazolines has been successfully achieved using microwave irradiation, leading to higher yields and cleaner reactions compared to conventional heating. tsijournals.com

These green and sustainable methods provide viable and environmentally conscious alternatives to traditional synthetic routes for obtaining isoxazoline derivatives.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of isoxazoline derivatives, proving particularly effective for 1,3-dipolar cycloaddition reactions.

One prominent example involves the microwave-assisted 1,3-dipolar cycloaddition of various aldoximes with dimethyl-2-methylene glutarate, using diacetoxyiodobenzene (B1259982) as an oxidant. mdpi.comresearchgate.net This reaction produces isoxazoline-derived dimethyl carboxylates, which can be further converted into novel isoxazoline dicarboxylic acids. mdpi.comresearchgate.net The use of microwave irradiation significantly reduces reaction times and can enhance product yields. mdpi.com

Another efficient method utilizes microwave irradiation under solvent-free conditions for the reaction between substituted 1-(1H-indol-3-yl)-3-(substituted aryl)-prop-1-en-3-ones (chalcones) and hydroxylamine hydrochloride. asianpubs.org This protocol is noted for its short reaction times and moderate to excellent yields. asianpubs.org Research comparing microwave-assisted synthesis with conventional heating for preparing 5-(substituted phenyl)-3-phenylisoxazole derivatives demonstrated a dramatic reduction in reaction time from 6–8 hours to just 6–10 minutes, with an associated increase in yield. researchgate.net

The precise control of reaction parameters is crucial. For instance, in the synthesis of 5-phenyl oxazoline, microwave irradiation at 60 °C and 280 W for 8 minutes in isopropanol (B130326) with K₃PO₄ as a base was found to be optimal. acs.org These findings underscore the efficiency and high bond-forming efficacy of microwave-assisted protocols in synthesizing heterocyclic compounds like isoxazolines. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives Data derived from the synthesis of 5-(substituted phenyl)-3-phenylisoxazole. researchgate.net

| Method | Reaction Time | Yield |

| Conventional Heating | 6 - 8 hours | 58% - 69% |

| Microwave Irradiation | 6 - 10 minutes | 67% - 82% |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for isoxazolines that minimize or eliminate the use of hazardous organic solvents. These methods often employ solvent-free conditions or use water as a benign reaction medium. rsc.orgmdpi.com

Solvent-Free Synthesis: A notable solvent-free approach involves the reaction of nitrones derived from aldehydes and ketones with α-alkynyl sulfoxides at room temperature without a catalyst. rsc.org This method efficiently produces a range of polyfluoroalkanesulfinyl or alkylsulfinyl 4-isoxazolines. rsc.org Another innovative solvent-free technique is mechanochemistry, where reactions are conducted under ball-milling conditions. This has been successfully used for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a recyclable Cu/Al₂O₃ nanocomposite catalyst, yielding 3,5-isoxazoles in moderate to excellent yields. nih.gov This technique is scalable and simplifies work-up procedures. nih.gov

Aqueous Medium Reactions: Water is an attractive solvent due to its low cost, non-flammability, and environmentally friendly nature. mdpi.com An efficient synthesis of 5-arylisoxazole derivatives has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C without any catalyst. mdpi.com This method is praised for its mild conditions, high yields, and simple work-up, often yielding a precipitate that can be collected by simple filtration. mdpi.com

Furthermore, a one-pot, three-component reaction between hydroxylamine hydrochloride, an aldehyde, and a β-keto ester has been optimized in water using amine-functionalized cellulose (B213188) as a recyclable catalyst to produce 3,4-disubstituted isoxazol-5(4H)-ones in high yields at room temperature. mdpi.com Another sustainable protocol uses 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to catalyze the cyclocondensation of primary nitroalkanes with alkenes in water, using air as the terminal oxidant, to generate isoxazoline products. acs.org

Table 2: Examples of Green Synthetic Protocols for Isoxazoline Derivatives

| Method | Reactants | Conditions | Product Type |

| Solvent-Free Cycloaddition rsc.org | Nitrones, α-Alkynyl sulfoxides | Room Temperature, Catalyst-Free | Sulfinyl 4-isoxazolines |

| Mechanochemical Cycloaddition nih.gov | Terminal alkynes, Hydroxyimidoyl chlorides | Ball-milling, Cu/Al₂O₃ catalyst | 3,5-Disubstituted isoxazoles |

| Aqueous Reaction mdpi.com | 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Water, 50 °C, Catalyst-Free | 5-Arylisoxazoles |

| Aqueous One-Pot Reaction mdpi.com | Aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Water, Room Temperature, Cell-Pr-NH₂ catalyst | 3,4-Disubstituted isoxazol-5(4H)-ones |

Diversification and Functionalization Strategies of Pre-Formed Isoxazoline Skeletons

The isoxazoline scaffold serves as a versatile building block in synthetic chemistry, allowing for extensive diversification and functionalization to create more complex molecules. nih.gov The inherent reactivity of the isoxazoline ring, particularly the weak nitrogen-oxygen bond, makes it amenable to various chemical transformations. mdpi.com

A key strategy involves the modification of functional groups already present on the isoxazoline ring or its substituents. An asymmetric synthesis approach starting from 2-methylfuran (B129897) and (S)-epichlorohydrin yields a hydroxylaminoalkyl furan (B31954) intermediate. acs.org After cyclization to the isoxazoline, an α,β-unsaturated double bond on a side chain can be cleaved using ruthenium(III) chloride (RuCl₃·xH₂O) catalysis. acs.org This cleavage introduces valuable alcohol, aldehyde, and carboxylic acid functionalities onto the molecule, providing multiple sites for further chemoselective derivatization. acs.org

Oxidation is another powerful tool for functionalization. Fused isoxazoline/isoquinolinone hybrids have been successfully synthesized via the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidation of their corresponding isoxazolidine precursors. nih.gov This method provides a direct route to complex fused heterocyclic systems. nih.gov

Direct functionalization of the isoxazole ring itself is also a viable strategy for creating diverse chemical libraries. researchgate.net This can involve generating 4-isoxazolyl anion species for subsequent reactions or employing specific catalytic systems for transformations like borylation or arylation at specific positions on the ring. scribd.com These strategies highlight the utility of the pre-formed isoxazoline skeleton as a platform for generating novel and structurally diverse compounds. nih.govacs.org

Structure Activity Relationship Sar and Ligand Design for Isoxazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). These models are instrumental in understanding the mechanisms of action and in predicting the activity of novel, unsynthesized molecules.

Two-dimensional QSAR (2D-QSAR) models are foundational in ligand design, utilizing descriptors derived from the 2D representation of molecules. In the study of isoxazoline (B3343090) derivatives, 2D-QSAR models have been successfully developed to predict insecticidal activity. acs.orgnih.gov These models are built using a variety of molecular descriptors, such as 2D autocorrelation descriptors, edge adjacency indices, and atom-centered fragments, which quantify various aspects of the molecular structure. acs.orgnih.gov

For instance, a QSAR study on podophyllotoxin-based isoxazoline derivatives used a genetic algorithm combined with multiple linear regression (GA-MLR) to build its model. acs.orgnih.gov The statistical quality and predictive power of such models are rigorously validated. Key statistical metrics include the correlation coefficient (R²), which measures the goodness of fit for the training set, and the leave-one-out cross-validation coefficient (Q² or q²), which assesses the model's internal predictive ability. acs.orgnih.gov A study on isoxazoline derivatives reported a model with an R² of 0.861 and a Q² of 0.797, indicating a robust and predictive model. acs.orgnih.gov These validated models help in identifying the key structural requirements for bioactivity and guide the synthesis of new, potentially more potent compounds. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the spatial arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques widely applied to isoxazoline derivatives. mdpi.comresearchgate.netnih.gov These methods calculate steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA) around a set of aligned molecules. mdpi.comnih.govglobalresearchonline.net

The resulting models are visualized as 3D contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. mdpi.comnih.gov For example, a CoMFA and CoMSIA study on a series of isoxazole (B147169) derivatives identified that hydrophobic groups at one position (R2) and electronegative groups at another (R3) were crucial for agonistic activity. mdpi.comresearchgate.net

The statistical validation of these models is crucial. High values for the cross-validated q² (e.g., 0.706 for CoMSIA) and non-cross-validated r² (e.g., 0.969 for CoMSIA), along with a high external predictive r² (r²pred) (e.g., 0.866), demonstrate a model with strong predictive ability. mdpi.comresearchgate.netnih.gov These techniques are pivotal in drug design and discovery, offering precise insights into the structure-activity landscape. mdpi.comnih.govacs.org

| QSAR Technique | Key Statistical Parameter | Reported Value | Significance | Source |

|---|---|---|---|---|

| 2D-QSAR (GA-MLR) | Correlation Coefficient (R²) | 0.861 | Indicates a good fit of the model to the training data. | acs.orgnih.gov |

| 2D-QSAR (GA-MLR) | Cross-Validation Coefficient (Q²) | 0.797 | Demonstrates good internal predictive ability of the model. | acs.orgnih.gov |

| 3D-QSAR (CoMFA) | Cross-Validation Coefficient (q²) | 0.664 | Shows good internal stability and predictive power. | mdpi.comresearchgate.net |

| 3D-QSAR (CoMFA) | External Prediction (r²pred) | 0.872 | Indicates strong ability to predict the activity of external test set compounds. | mdpi.comresearchgate.net |

| 3D-QSAR (CoMSIA) | Cross-Validation Coefficient (q²) | 0.706 | Shows robust internal stability and predictive power. | mdpi.comresearchgate.netnih.gov |

| 3D-QSAR (CoMSIA) | External Prediction (r²pred) | 0.866 | Confirms the model's high predictive capability for new molecules. | mdpi.comresearchgate.netnih.gov |

A primary application of QSAR modeling is in lead optimization, where models guide the design of new derivatives with improved potency and properties. drugtargetreview.comnih.gov By interpreting QSAR models, chemists can prioritize which structural modifications are most likely to enhance biological activity, thereby saving significant time and resources. researchgate.net

For example, 3D-QSAR contour maps can visually guide the design process. nih.gov If a CoMFA map shows a region where bulky, sterically favorable groups increase activity, designers can focus on synthesizing analogs with larger substituents in that specific location. acs.org Similarly, CoMSIA maps can suggest where to add or remove hydrophobic or hydrogen-bonding groups to improve interactions with a biological target. mdpi.comacs.org Studies have successfully used CoMFA and CoMSIA models to design novel, potent agonists and inhibitors, with the predicted activities of the new compounds showing good correlation with experimental results. mdpi.comacs.org This predictive power makes QSAR an indispensable tool in modern drug and pesticide discovery. drugtargetreview.com

Stereochemical Influence on Bioactivity (e.g., Enantioseparation Studies)

Many bioactive isoxazoline derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established that the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on biological activity. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and often interact differently with each enantiomer.

Enantioseparation, the process of separating a racemic mixture into its individual enantiomers, is critical for evaluating the bioactivity of each one. nih.gov For the isoxazoline insecticide fluralaner (B1663891), a chiral detection method was developed to separate and study its S-(+)- and R-(−)-enantiomers. acs.orgresearchgate.netnih.gov Bioactivity assays revealed a significant difference between them: the S-enantiomer was found to be 33–39 times more active against certain insect pests than the R-enantiomer. acs.orgresearchgate.net Molecular docking studies suggested that the more active S-fluralaner had a better binding affinity with the target γ-aminobutyric acid (GABA) receptor. acs.orgnih.gov This dramatic difference in potency highlights the importance of stereochemistry, as the use of a pure, more active enantiomer could potentially lead to more effective and environmentally safer products. acs.orgresearchgate.net

Rational Design Principles Based on Structural Modifications

Rational design involves using the knowledge of a biological target and the SAR of existing ligands to design more effective molecules. nih.govacs.orgkuey.net This approach has been successfully applied to isoxazoline derivatives, aiming to enhance insecticidal activity while in some cases reducing toxicity to non-target organisms like bees. nih.govacs.org By combining structural information with computational tools like molecular docking, researchers can design modifications that optimize interactions with the target site. acs.org

The nature and position of substituents on the isoxazoline core or associated phenyl rings are critical determinants of bioactivity. nih.govbohrium.com

Halogens (F, Cl, Br): The introduction of halogen atoms often enhances biological activity. nih.gov SAR studies have shown that substituting a phenyl ring on the isoxazole scaffold with a halogen like fluorine (F), chlorine (Cl), or bromine (Br) can significantly increase inhibitory activity against certain enzymes or pests. nih.govmdpi.com In some series, the order of activity enhancement has been observed as Br > F > Cl. acs.org The position of the halogen is also crucial, with ortho- and meta-substitutions on a phenyl ring often being preferred over para-substitution. bohrium.comacs.org

Methoxy (B1213986) (-OCH₃): Methoxy groups can also positively influence bioactivity. nih.govmdpi.com In some anticancer isoxazole derivatives, the presence of electron-donating methoxy groups on a benzene (B151609) ring enhanced cytotoxic activity. nih.gov One study found that adding multiple methoxy groups increased antiproliferative activity, with a C4'-methoxy group being particularly important. mdpi.com In another series, a compound with a meta-methoxy substituent was the most potent TGR5 agonist identified. bohrium.com However, in other contexts, methoxy groups have been found to decrease cytotoxic activity when placed at the para position of an aromatic system on the isoxazoline. mdpi.com

Trifluoromethyl (-CF₃): The trifluoromethyl group is a key substituent in many highly active isoxazoline insecticides. nih.govsci-hub.se Its inclusion can significantly enhance biological potency. researchgate.netnih.gov For example, one isoxazole derivative with a -CF₃ group was found to be nearly eight times more active against a cancer cell line than its non-trifluoromethylated analog. researchgate.netnih.gov This enhancement is attributed to the unique electronic properties and metabolic stability conferred by the -CF₃ group. researchgate.net The development of synthetic methods to install this group has been crucial for accessing this class of potent compounds. nih.govsci-hub.se

| Substituent | General Impact on Bioactivity | Positional Preference (Example) | Source |

|---|---|---|---|

| Halogen (F, Cl, Br) | Often enhances activity (e.g., antifungal, insecticidal). | Ortho- and meta-positions on a phenyl ring can be preferred. | nih.govbohrium.commdpi.comacs.org |

| Methoxy (-OCH₃) | Can enhance activity (e.g., anticancer, agonist). Effect is context-dependent. | Meta-position on a phenyl ring was most potent in one agonist series. | nih.govbohrium.commdpi.com |

| Trifluoromethyl (-CF₃) | Significantly enhances potency in many insecticides and other bioactive molecules. | Often incorporated at the 5-position of the isoxazoline ring. | nih.govsci-hub.seresearchgate.netnih.gov |

Hydrophobicity and Electrostatic Field Contributions to Activity

The biological activity of isoxazoline derivatives is significantly influenced by the molecule's hydrophobic and electrostatic properties. These characteristics are pivotal in determining how the molecule interacts with its biological target, such as a receptor or enzyme active site. Quantitative Structure-Activity Relationship (QSAR) studies, particularly through methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided detailed insights into these contributions. nih.govmdpi.comarabjchem.org

The interactions between drugs and their biological targets are governed by intermolecular forces, which include hydrophobic, polar, electrostatic, and steric interactions. arabjchem.org For isoxazoline derivatives, the spatial arrangement of hydrophobic (water-repelling) and electrostatic (charge-based) fields is a key determinant of their potency and selectivity.

Research on acylthiourea-containing isoxazoline insecticides targeting Plutella xylostella has quantified the relative importance of these fields. nih.govmdpi.com A CoMSIA model revealed that the electrostatic field, hydrophobic field, and H-bond acceptor field had the greatest effects on the compound's molecular activity. nih.govmdpi.com In one model, the relative contributions were 29.1% for the electrostatic field and 22.6% for the hydrophobic field. nih.govmdpi.com A corresponding CoMFA model showed the steric field contributing 52.7% and the electrostatic field contributing 47.3%, indicating that spatial effects had a slightly stronger influence than the electrical distribution of the groups in that specific model. mdpi.com

| Analysis Model | Field | Relative Contribution (%) |

|---|---|---|

| CoMFA | Steric Field | 52.7 |

| Electrostatic Field | 47.3 | |

| CoMSIA | Steric Field | 9.5 |

| Electrostatic Field | 29.1 | |

| Hydrophobic Field | 22.6 | |

| H-bond Acceptor Field | 29.1 | |

| H-bond Donor Field | 9.7 |

Similarly, studies on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists have underscored the importance of these properties. nih.govmdpi.com Contour maps generated from molecular modeling demonstrated that the presence of hydrophobic groups at certain positions (R₂) and electronegative groups at others (R₃) is crucial for their agonistic activity. nih.gov The analysis of protein-ligand interactions for FXR agonists revealed that binding is primarily achieved through hydrophobic interactions. mdpi.com For diarylisoxazole inhibitors of Cyclooxygenase-1 (COX-1), a combination of electrostatic contacts, hydrogen bonds, and extensive hydrophobic and van der Waals interactions contributes to a strong surface complementarity within the enzyme's active site, explaining their high potency. nih.gov

The introduction of a hydrophobic group at a terminal position can enhance the activity of agonists. mdpi.com For instance, in one series of compounds, a derivative with a hydrophobic halogen group exhibited better activity than its counterpart without it. nih.gov Furthermore, hydrophobic interactions, along with hydrogen bonds and π-π stacking, were found to be determinant factors for the high selectivity and binding stability of isoxazoline enantiomers to insect GABA receptors. mdpi.com The strategic placement of hydrophobic fragments, such as a cyclooctane (B165968) ring, has been explored in drug design to create molecules with more effective target-ligand interactions. mdpi.com

Design of Hybrid Molecules Incorporating Isoxazoline Scaffolds

Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. researchgate.net This approach aims to create novel compounds with potentially improved affinity, enhanced efficacy, or a synergistic effect by modulating multiple biological targets. researchgate.netmdpi.comnih.gov The isoxazoline ring, a five-membered heterocycle, is a versatile and valuable scaffold frequently used in the construction of such hybrid molecules due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. mdpi.commdpi.commdpi.com

The synthesis of these hybrid molecules often utilizes 1,3-dipolar cycloaddition reactions, a highly efficient method for constructing the isoxazoline ring. mdpi.commdpi.com Researchers have successfully designed and synthesized a diverse range of hybrid molecules by combining the isoxazoline scaffold with other pharmacologically important motifs.

Examples of such hybrid designs include:

Isoxazoline-Isoquinolinone Hybrids: Fused frameworks bearing both isoxazoline and isoquinolinone rings have been synthesized. mdpi.combohrium.commdpi.com The isoquinolinone moiety is a structural feature found in many natural products and synthetic drugs. mdpi.com

Purine-Coumarin-Isoxazoline Hybrids: New conjugated molecules combining purine (B94841) and coumarin (B35378) moieties with an isoxazoline spacer have been developed. nih.gov These hybrids were investigated for various biological activities, including antioxidant and enzyme inhibitory effects. nih.gov

Quinazolinone-Isoxazoline Hybrids: An efficient synthesis of hybrid molecules incorporating quinazolinone and isoxazoline cores has been achieved through 1,3-dipolar cycloaddition. mdpi.com The quinazolinone scaffold is recognized for a wide spectrum of biological activities. mdpi.com

Isoxazole-Isoxazoline Conjugates: A series of hybrid compounds incorporating both isoxazole and isoxazoline scaffolds has been synthesized and evaluated for antimicrobial properties. nih.govresearchgate.net

Pyrrolidine-Triazole/Isoxazole Hybrids: Novel hybrid systems have been prepared that include a polyhydroxylated pyrrolidine (B122466) ring linked to isoxazole and triazole heterocycles. rsc.org

Acylhydrazone-Isoxazoline Hybrids: Aza-bicyclic 2-isoxazoline acylhydrazone hybrids have been created and studied, showing potential synergistic antifungal activity when combined with existing drugs like fluconazole. nih.gov

Pyrazole-Isoxazoline Hybrids: The synthesis of new hybrids linking pyrazole (B372694) and isoxazoline nuclei has been reported, with these pharmacophores known for a broad range of therapeutic activities. acs.org

The biological evaluation of these hybrids often reveals that their activity is dependent on the specific combination of pharmacophores and the nature of their substituents. For example, certain isoxazole-isoxazoline conjugates demonstrated notable in vitro activity against pathogenic bacterial and fungal strains. nih.gov

| Hybrid Combination | Synthetic Approach | Investigated Biological Activity | Reference |

|---|---|---|---|

| Isoxazoline/Isoquinolinone | 1,3-dipolar cycloaddition, DDQ-mediated oxidation | Antifungal | mdpi.com |

| Purine/Coumarin/Isoxazoline | 1,3-dipolar cycloaddition | Antioxidant, LO, AChE, MAO-B inhibition | nih.gov |

| Quinazolinone/Isoxazoline | 1,3-dipolar cycloaddition | Structural characterization | mdpi.com |

| Isoxazole/Isoxazoline | 1,3-dipolar cycloaddition | Antimicrobial | nih.gov |

| Pyrrolidine/Triazole/Isoxazoline | Stereocontrolled additions, 1,3-dipolar cycloaddition | Glucosidase inhibition | rsc.org |

| Aza-bicyclic Isoxazoline/Acylhydrazone | Not specified | Antifungal (synergy with fluconazole) | nih.gov |

| Pyrazole/Isoxazoline | 1,3-dipolar cycloaddition | Antimicrobial | acs.org |

The design and synthesis of these hybrid molecules represent a promising avenue in medicinal chemistry, offering a rational strategy to develop novel compounds with potentially superior biological profiles. researchgate.netmdpi.com

Molecular Mechanisms of Action of Isoxazoline Derivatives

Target Receptor Binding and Interaction Analysis

The primary mode of action for many isoxazoline (B3343090) derivatives involves their interaction with ligand-gated chloride channels, which are crucial for neurotransmission.

Non-Competitive Antagonism of Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels (GABACls)

Isoxazoline derivatives are potent non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls). nih.govresearchgate.netnih.gov This class of parasiticides functions by inhibiting these channels, which are also, to a lesser degree, affected by inhibitory glutamate-gated chloride channels (GluCls). nih.govresearchgate.net The binding of isoxazolines to GABA-gated chloride channels in the nerve and muscle cells of arthropods blocks neuronal signal transmission, leading to paralysis and death of the parasites. nih.gov

This inhibitory action is highly selective for invertebrate GABACls over their vertebrate counterparts. nih.gov For instance, the isoxazoline lotilaner (B608639) shows potent antagonism of insect GABACls but has no significant activity on canine GABA-A receptors at concentrations up to 10 μM. nih.govresearchgate.net This selectivity is a key factor in their use as ectoparasiticides. nih.gov The antagonism by isoxazolines like lotilaner is non-competitive, indicating that they bind to a site on the receptor that is different from the GABA binding site. nih.govresearchgate.net Furthermore, the lack of cross-resistance with dieldrin (B1670511) or fipronil (B1672679) suggests that the isoxazoline binding site is also distinct from that of other known GABACl blockers. nih.govresearchgate.net

| Compound | Target Receptor | Organism | Effect | IC50/Inhibition |

|---|---|---|---|---|

| Lotilaner | GABACls | Insects (e.g., fly) | Potent non-competitive antagonist | Not specified |

| Lotilaner | GABAA Receptor | Dog (Canis lupus familiaris) | No significant activity | No inhibition up to 10 μM nih.govresearchgate.net |

| Fluralaner (B1663891) | Human GABARs | Human | Partial to high inhibition | 1.9–5.7 µM nih.gov |

| Canine GABARs | Dog | Partial to high inhibition | 2.2–13 µM nih.gov | |

| Sarolaner | Human and Canine GABARs | Human, Dog | Partial to high inhibition | Not specified |

| Afoxolaner (B517428) | Human and Canine GABARs | Human, Dog | Partial to high inhibition | Not specified |

Selective Inhibition of L-Glutamate-Gated Chloride Channels (GluCls)

In addition to their primary action on GABACls, isoxazoline derivatives also exhibit inhibitory effects on L-glutamate-gated chloride channels (GluCls), although generally to a lesser extent. nih.govresearchgate.netnih.gov The isoxazoline fluralaner, for example, has been shown to inhibit both GABACls and GluCls in arthropods. nih.gov

Comparative studies on the cattle tick Rhipicephalus microplus revealed that its GABA-gated chloride channel (RDL) is significantly more sensitive to fluralaner inhibition than its GluCl, with a 52-fold difference in sensitivity. nih.gov This confirms that GABACls are the primary target for this class of parasiticides. nih.gov The interaction of isoxazolines with GluCls has been investigated using computational methods like molecular docking, which help to understand the thermodynamic features of their binding. pathofscience.org These studies support the role of GluCls as a secondary target for isoxazoline ectoparasiticides. pathofscience.org

Binding to Specific Enzyme Active Sites

While the primary targets of isoxazoline derivatives as parasiticides are ion channels, certain derivatives have been designed to bind to the active sites of specific enzymes, indicating a broader range of potential applications. For instance, some spiroisoxazoline derivatives have been synthesized to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. bohrium.com Docking studies have shown these compounds binding within the COX-2 active site, forming hydrogen bonds with key residues. bohrium.com This interaction can lead to apoptosis in cancer cells by modulating the expression of proteins like Bax and Bcl-2. bohrium.com

Enzymatic Inhibition and Modulation

Beyond their effects on ion channels, isoxazoline derivatives have been developed to inhibit specific enzymes involved in crucial metabolic pathways.

Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) has been identified as a target for some isoxazoline derivatives with antimicrobial properties. dergipark.org.trmedipol.edu.trdergipark.org.tr This enzyme catalyzes a key step in the biosynthesis of amino sugars, which are essential components of microbial cell walls. nih.gov

Docking studies have been conducted to investigate the interaction between isoxazoline derivatives and the active site of GlcN-6-P synthase. dergipark.org.trmedipol.edu.trnih.gov These studies suggest that the compounds bind to the orthosteric (active) site of the enzyme, potentially acting as competitive inhibitors. nih.gov The binding of these derivatives within the enzyme's active site is thought to underlie their observed antimicrobial activity against various bacterial and fungal species. dergipark.org.trnih.gov

| Derivative Class | Target Enzyme | Proposed Mechanism | Biological Effect |

|---|---|---|---|

| 3,5-Disubstituted-2-isoxazoline and 1,3,5-Trisubstituted-2-pyrazoline derivatives | Glucosamine-6-phosphate synthase (GlcN-6-P) | Binding to the orthosteric (active) site, possible competitive inhibition nih.gov | Antimicrobial nih.gov |

| 2-Isoxazoline derivatives from chalcones | Glucosamine-6-phosphate synthase (GlcN-6-P) | Interaction with the active site binding pocket dergipark.org.tr | Antimicrobial dergipark.org.trdergipark.org.tr |

| Bisbenzamidine isoxazoline derivatives | Factor Xa (FXa) | Inhibition researchgate.net | Anticoagulant researchgate.net |

| Monobasic substituted biaryl isoxazoline derivatives | Factor Xa (FXa) | Potent inhibition acs.org | Antithrombotic acs.org |

| Non-benzamidine isoxazoline derivatives | Factor Xa (FXa) | Highly selective inhibition researchgate.net | Anticoagulant researchgate.net |

Factor Xa (FXa) Inhibition

A series of isoxazoline derivatives have been designed and synthesized as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. researchgate.netacs.orgacs.orgnih.gov FXa occupies a central position in the cascade, responsible for the conversion of prothrombin to thrombin. acs.org Its inhibition is therefore an attractive therapeutic strategy for the prevention of thrombosis. researchgate.netnih.gov

Researchers have developed various classes of isoxazoline-based FXa inhibitors, including bisbenzamidine, monobasic substituted biaryl, and non-benzamidine derivatives. researchgate.netacs.org Optimization of the isoxazoline structure has led to compounds with subnanomolar potency (Kᵢ of 0.52 nM) and high selectivity for FXa over other serine proteases like thrombin and trypsin. acs.orgacs.orgnih.gov For example, the chloroaniline group was identified as a potent mimic for the benzamidine (B55565) group, resulting in a non-benzamidine isoxazoline derivative with a Kᵢ value of 1.5 nM against FXa. researchgate.net These inhibitors have demonstrated potent antithrombotic effects in preclinical models. acs.orgnih.gov

Cyclooxygenase (COX) and Lipoxygenase (5-LOX) Pathway Modulation

Isoxazoline derivatives have demonstrated the ability to modulate the inflammatory pathways mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. rsc.orgplos.orgd-nb.info These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. d-nb.infonih.gov

Certain isoxazole (B147169) derivatives have been identified as potent inhibitors of both COX-2 and 5-LOX. For instance, compound 156 and 157 have shown promising COX-2 inhibition, while compound 155 exhibited significant 5-LOX inhibition with an IC50 value of 3.67 μM. rsc.org Another study highlighted a series of isoxazole derivatives, with compound 3 showing a concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM, and compound C5 also demonstrating good inhibitory effect with an IC50 of 10.48 μM. plos.orgresearchgate.net The dual inhibition of COX-2 and 5-LOX is considered a valuable strategy for developing anti-inflammatory agents with potentially fewer side effects. d-nb.infonih.gov

Table 1: Inhibition of COX and 5-LOX by Isoxazoline Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 155 | 5-LOX | 3.67 | rsc.org |

| 3 | 5-LOX | 8.47 | plos.orgresearchgate.net |

| C5 | 5-LOX | 10.48 | plos.org |

| 150 | COX-2 | 9.16 ± 0.38 | rsc.org |

Tubulin Interaction and Polymerization Inhibition

A significant mechanism of action for several isoxazoline derivatives is their interaction with tubulin, a key protein in the formation of microtubules. researchgate.netnih.govrsc.orggoogle.com By interfering with tubulin polymerization, these compounds can disrupt the cell cycle, leading to cell death, which is a critical process in cancer therapy. nih.govbrieflands.com

Spiroisoxazoline derivatives, for example, have been shown to bind to the colchicine (B1669291) binding site of tubulin. nih.govbrieflands.com This binding is facilitated by hydrogen bonding, typically with the Cys241 residue, and hydrophobic interactions with other residues like Leu255, Ile378, and Lys254. nih.govbrieflands.com Tetrazole-based isoxazolines have also been synthesized and evaluated for their anticancer potential, with compounds 4h and 4i showing potent inhibition of tubulin polymerization and inducing cell cycle arrest at the G2/M phase. researchgate.net Docking studies revealed that the trimethoxy ring of these compounds occupies the colchicine binding site. researchgate.net Furthermore, certain 4β-isoxazole-podophyllotoxin derivatives have been recognized as inhibitors of tubulin polymerization, with compound 6e exhibiting an IC50 of 0.88 μM, comparable to the known inhibitor podophyllotoxin (B1678966) (IC50 = 0.84 μM). rsc.org

Table 2: Tubulin Polymerization Inhibition by Isoxazoline Derivatives

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| 4h | 1.51 | A549 | researchgate.net |

| 4i | 1.49 | A549 | researchgate.net |

| 4h | 2.83 | MDA-MB-231 | researchgate.net |

| 4i | 2.40 | MDA-MB-231 | researchgate.net |

| 6e | 0.88 | - | rsc.org |

| 6j | 1.32 | - | rsc.org |

| 6n | 1.43 | - | rsc.org |

DNA Methyltransferase (DNMT1) Protein Inhibition

Isoxazoline derivatives have been investigated as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme that plays a crucial role in the epigenetic regulation of gene expression. nih.govcapes.gov.bracs.orgnih.gov Abnormal DNMT activity is associated with various diseases, including cancer. nih.gov

A series of Δ(2)-isoxazoline constrained analogues of procaine/procainamide were synthesized and tested for their inhibitory activity against DNMT1. nih.govcapes.gov.bracs.org Among these, derivative 7b was found to be a potent in vitro inhibitor with an IC50 of 150 μM. nih.govcapes.gov.bracs.org The mode of inhibition for this derivative is believed to be a competition with the cofactor S-adenosylmethionine (SAM). nih.govcapes.gov.bracs.org These findings suggest that isoxazoline derivatives can serve as lead compounds for the development of non-nucleoside DNMT inhibitors. nih.govcapes.gov.br

Table 3: DNMT1 Inhibition by Isoxazoline Derivatives

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| 7b | 150 | DNMT1 | nih.govcapes.gov.bracs.org |

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. nih.govmdpi.comresearchgate.net Isoxazole derivatives have been identified as potent agonists of FXR, making them promising candidates for the treatment of metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.comresearchgate.net

Researchers have developed novel isoxazole derivatives based on the structure of GW4064, the first nonsteroidal FXR agonist. nih.govacs.org These efforts have led to the identification of several FXR agonists with nanomolar potency. nih.govacs.org For example, compound 20 was identified as a potent and orally active FXR agonist. acs.org Another study synthesized novel FXR agonists possessing isoxazole and N-substituted benzimidazole (B57391) moieties, with compounds 3 and 4 showing high specificity for FXR. mdpi.com Computer-assisted modeling suggests that these agonists bind to the ligand-binding domain of FXR in a manner similar to GW4064. mdpi.com

Topoisomerase Inhibition

Isoxazole derivatives have been shown to act as topoisomerase inhibitors, a mechanism of action that is particularly relevant for their anticancer properties. nih.govnih.gov Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.

One study reported that an isoxazole derivative, compound 25a, exhibited promising inhibitory activity against topoisomerase IIβ. nih.gov Molecular docking studies have further supported the binding of isoxazole derivatives to the active site of topoisomerase II. rsc.orgnih.gov

Cholinesterase, Tyrosinase, α-Glucosidase, Aromatase, HDAC, ERα Inhibition

The versatility of the isoxazole scaffold is further demonstrated by its ability to inhibit a range of other enzymes. nih.govsymc.edu.cnresearchgate.net

α-Glucosidase Inhibition: A derivative of betulinic acid linked to isoxazole (compound 237) showed strong α-glucosidase inhibitory activity with an IC50 value of 10.8 μM. symc.edu.cn Another study identified (+)-Afzelechin, an isoxazole-containing compound, as an α-glucosidase inhibitor with an ID50 of 0.13 mM. selleck.cn

HDAC Inhibition: An isoindolyl hydroxamate containing an isoxazole moiety (compound 5) was found to inhibit HDAC1 with an IC50 of 0.17 μM. symc.edu.cn

Aromatase and ERα Inhibition: Isoxazole derivatives are recognized for their potential to inhibit aromatase and ERα, which are important targets in breast cancer therapy. nih.govresearchgate.net

Table 4: Inhibition of Various Enzymes by Isoxazoline Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 237 | α-glucosidase | 10.8 μM | symc.edu.cn |

| (+)-Afzelechin | α-glucosidase | 0.13 mM (ID50) | selleck.cn |

| 5 | HDAC1 | 0.17 μM | symc.edu.cn |

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of new antibacterial agents. nih.govphyschemres.org Isoxazoline derivatives have been identified as inhibitors of this enzyme, particularly the InhA isoform from Mycobacterium tuberculosis. researchgate.netresearchgate.net

Isoxazolines derived from natural products have been shown to exhibit Mycobacterium tuberculosis InhA inhibitory activity. researchgate.netresearchgate.net Molecular modeling studies predict that these derivatives form hydrogen bonds and hydrophobic interactions with NADH and key residues within the InhA binding site. researchgate.net For instance, isoxazoline derivatives of 1'-S-acetoxychavicol acetate (B1210297) and sclareol (B1681606) have demonstrated improved antitubercular activities, with compound 3f showing an MIC value of 14.58 µM. researchgate.net

Table 5: Antitubercular Activity of Isoxazoline Derivatives

| Compound | MIC (μM) | Target Organism | Reference |

|---|---|---|---|

| 2 | 26.68 | M. tuberculosis | researchgate.net |

| 2a | 17.89 | M. tuberculosis | researchgate.net |

| 3f | 14.58 | M. tuberculosis | researchgate.net |

Cellular Pathway Modulation of Isoxazoline Derivative 2

Isoxazoline derivatives represent a class of heterocyclic compounds that have garnered significant scientific interest due to their diverse biological activities. mdpi.com Research into their molecular mechanisms has revealed a profound capacity to modulate critical cellular pathways, particularly those involved in cell fate and immune response. These compounds can trigger programmed cell death, halt the cell division cycle, and influence immune signaling cascades, making them subjects of extensive investigation. nih.govnih.govbenthamdirect.com The interaction of these derivatives with cellular machinery often involves targeting key proteins that regulate cell survival and proliferation. tandfonline.comrsc.org

Induction of Apoptotic Pathways

A primary mechanism through which isoxazoline derivatives exert their biological effects is the induction of apoptosis, or programmed cell death. Studies have demonstrated that various isoxazoline and isoxazole derivatives can initiate both early and late-stage apoptosis in different cell lines. nih.govspandidos-publications.com For instance, in studies on human erythroleukemic K562 cells, a range of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were shown to be pro-apoptotic. nih.gov While compounds like isoxazole derivative 2 were effective at high concentrations, others such as derivatives 4, 8, and 11 induced apoptosis in over 80% of cells at nanomolar or micromolar concentrations. nih.govspandidos-publications.com

The molecular basis for this pro-apoptotic activity often involves the activation of caspases, a family of proteases central to the execution of apoptosis. tandfonline.com Research on (R)-carvone-isoxazoline derivatives 9a, 9b, and 9d confirmed their ability to induce apoptosis in HT-1080 fibrosarcoma cells, which was associated with an increase in caspase-3/7 activity. tandfonline.comnih.gov Similarly, other derivatives have been shown to induce apoptosis through the activation of caspase-3/7, leading to the cleavage of essential cellular proteins like Poly (ADP-ribose) polymerase (PARP). nih.govtandfonline.com

The apoptotic process triggered by these compounds can also be mediated by mitochondrial-dependent pathways. For example, the isoxazole derivative 20c was found to alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases. rsc.org This process is often linked to the activation of the tumor suppressor protein p53, which can transcriptionally regulate apoptosis-related genes. rsc.orgrsc.org The ability of isoxazoline-piperazine hybrids 5m and 5o to induce apoptosis in liver cancer cells was also linked to p53 activation and the generation of reactive oxygen species (ROS). tandfonline.com

Research Findings on Apoptosis Induction by Isoxazoline Derivatives

| Compound Name/Series | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Isoxazole derivative 2 | K562 (Erythroleukemia), U251-MG (Glioblastoma) | Pro-apoptotic, mainly at high concentrations; induced over 30% apoptosis in U251-MG cells. | nih.govspandidos-publications.comresearchgate.net |

| (R)-carvone-isoxazoline derivatives (9a, 9b, 9d) | HT-1080 (Fibrosarcoma), MDA-MB-231 (Breast Carcinoma) | Induced apoptosis demonstrated by Annexin-V labeling and increased Caspase-3/7 activity. | tandfonline.comnih.gov |

| Isoxazole-piperazine hybrids (5m, 5o) | Huh7, Mahlavu (Liver Cancer) | Induced apoptosis via p53 activation and PARP cleavage, associated with ROS generation. | tandfonline.com |

| Isoxazole derivative (20c) | Colo205 (Colon Carcinoma) | Triggered apoptosis through a p53-dependent mitochondrial pathway, altering the Bax/Bcl-2 ratio. | rsc.org |

| 1,2,3-triazole mixed isoxazoline derivative (33a) | A-549 (Lung Cancer) | Induced apoptosis through the activation of caspase-3/7. | nih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, isoxazoline derivatives frequently modulate cellular pathways by causing cell cycle arrest, a mechanism that prevents damaged cells from proliferating. nih.gov This arrest can occur at various phases of the cell cycle—G1, S, or G2/M—depending on the specific derivative and the cellular context. nih.govrsc.org

For example, studies on (R)-carvone-isoxazoline derivatives showed that compounds 9b and 9d induced cell cycle arrest in the S phase in HT-1080 cells, complementing their apoptotic effects. tandfonline.com Another study found that a novel Δ2-isoxazoline fused cyclopentane (B165970) derivative, compound 4i, also caused S phase arrest in the MCF-7 breast cancer cell line. rsc.org

Arrest at the G2/M checkpoint is another common outcome. An isoxazole derivative of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, compound 20c, was shown to induce G2/M cell cycle arrest in Colo205 colon cancer cells, an effect mediated by the activation of p53. rsc.orgrsc.org Similarly, the mixed 1,2,3-triazole and isoxazoline derivative 33a arrested A-549 lung cancer cells in the G2/M phase. nih.gov Some derivatives exhibit broader effects; for instance, compound 14 was found to cause cell cycle arrest in both the S and G2/M phases in MCF-7 and MDA-MB-231 cancer cells. nih.gov The ability of these compounds to halt cell cycle progression is often linked to their influence on key regulatory proteins such as p53 and retinoblastoma protein (Rb). tandfonline.com

Research Findings on Cell Cycle Arrest by Isoxazoline Derivatives

| Compound Name/Series | Cell Line(s) | Phase of Arrest | Reference(s) |

|---|---|---|---|

| (R)-carvone-isoxazoline derivatives (9b-d) | HT-1080 (Fibrosarcoma) | S Phase | tandfonline.com |

| Isoxazole derivative (20c) | Colo205 (Colon Carcinoma) | G2/M Phase | rsc.org |

| 1,2,3-triazole mixed isoxazoline derivative (33a) | A-549 (Lung Cancer) | G2/M Phase | mdpi.comnih.gov |

| Δ2-isoxazoline fused cyclopentane derivative (4i) | MCF-7 (Breast Cancer) | S Phase | rsc.org |

| Spiro-isoxazolidine derivative (10b″) | PC-3 (Prostate Cancer) | Sub-G1 Phase | nih.gov |

| Isoxazole-piperazine hybrids (5m, 5o) | Huh7, Mahlavu (Liver Cancer) | Arrest at different phases, associated with p53 activation. | tandfonline.com |

Immunomodulatory Signaling

The cellular effects of isoxazoline derivatives extend to the modulation of immune signaling pathways. nih.gov These compounds have been shown to possess a range of immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities. nih.govmdpi.com The specific effect often depends on the compound's structure and the biological context. nih.gov

One key mechanism is the modulation of cytokine production. Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov For example, the isoxazole derivative MZO-2 demonstrated potent anti-inflammatory properties by effectively reducing ear edema in a mouse model of contact sensitivity, an effect comparable to the reference drug tacrolimus. nih.gov This compound also inhibited the expression of caspases 3, 8, and 9 in Jurkat cells, a T-lymphocyte cell line, suggesting an interaction with immune cell apoptotic pathways. nih.gov

Other derivatives, such as MM3, have been shown to initiate an apoptotic pathway in immune cells associated with the activation of caspase 8 and NF-κB, a crucial transcription factor in the immune response. mdpi.com The immunomodulatory effects can be highly specific; for instance, some isoxazole[4,5-d]pyrimidine derivatives were found to inhibit the humoral immune response, while only select ones suppressed the delayed-type hypersensitivity response, indicating differential effects on major immune response types. nih.gov Furthermore, certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives can modulate T-cell and B-cell populations and even enhance antibody production, suggesting potential applications as adjuvants. nih.gov

In Vitro Biological Activity Spectrum of Isoxazoline Derivatives

Antimicrobial Activity Investigations

Isoxazoline (B3343090) derivatives have emerged as a promising class of antimicrobial agents, exhibiting inhibitory effects against a wide array of pathogenic microorganisms. Their activity has been documented against both Gram-positive and Gram-negative bacteria, as well as various pathogenic fungi. Furthermore, their potential to combat microbial biofilms adds another dimension to their antimicrobial profile.

Numerous studies have demonstrated the antibacterial potential of isoxazoline derivatives against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often attributed to the specific substitutions on the isoxazoline ring.

For instance, a series of novel isoxazoline derivatives were synthesized and screened for their in vitro antibacterial activity against several bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . The results indicated that several of the synthesized compounds exhibited moderate to good activity against these bacteria . In another study, newly synthesized 2-isoxazoline derivatives were evaluated against three Gram-positive (Micrococcus luteus, Staphylococcus aureus, Bacillus cereus) and three Gram-negative (Serratia marcescens, Salmonella typhi, Pseudomonas aeruginosa) bacterial strains . One particular compound demonstrated activity against Micrococcus luteus, Staphylococcus aureus, Serratia marcescens, and Bacillus cereus .

The introduction of a thiophene (B33073) moiety to the isoxazole (B147169) ring has been shown to enhance antimicrobial activity . Specifically, 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives were found to be active against S. aureus, B. subtilis, E. coli, and P. aeruginosa . Further research on isoxazoles substituted with a thiophenyl moiety also revealed significant activity against E. coli, S. aureus, and P. aeruginosa . One notable derivative, PUB9, which contains a thiophene ring, exhibited a minimal inhibitory concentration (MIC) against S. aureus that was over 1000 times lower than against P. aeruginosa .

The antibacterial activity of isoxazoline derivatives is often evaluated using methods like the agar (B569324) well diffusion method and by determining the zone of inhibition . The results of these screenings have consistently shown that isoxazoline derivatives possess a broad spectrum of antibacterial activity, making them promising candidates for the development of new antibacterial agents .

Table 1: Antibacterial Activity of Selected Isoxazoline Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Details | Reference |

|---|---|---|---|---|

| Substituted Isoxazolines (I1-I6) | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | Good to moderate activity | |

| 2-Isoxazoline derivative 9 | Micrococcus luteus, Staphylococcus aureus, Bacillus cereus | Serratia marcescens | Active against these species | |

| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole | S. aureus, B. subtilis | E. coli, P. aeruginosa | Active | |

| Isoxazoles with thiophenyl moiety | S. aureus | E. coli, P. aeruginosa | Significant activity | |

| PUB9 | Staphylococcus aureus | Pseudomonas aeruginosa | MIC >1000x lower for S. aureus |

In addition to their antibacterial properties, isoxazoline derivatives have demonstrated significant efficacy against a variety of pathogenic fungi. These compounds have been investigated for their potential to inhibit the growth of fungi responsible for a range of plant and human infections.

Several synthesized isoxazoline derivatives have been screened for their in vitro antifungal activity against fungi such as Penicillium chrysogenum and Aspergillus niger, with some derivatives showing good to moderate activity . In a study focusing on plant-pathogenic fungi, two series of novel cuminaldehyde derivatives containing isoxazoline moieties were evaluated against six fungal species. The results indicated that all of the tested compounds showed significant antifungal activities, with an inhibition rate higher than 50% against the tested fungi, which included Physalospora piricola, Pyricularia oryzae, and Sclerotinia sclerotiorum . Notably, some of these derivatives completely inhibited the mycelial growth of Ph. piricola and S. sclerotiorum in vitro .